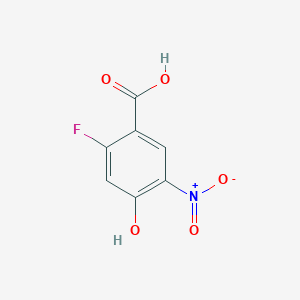

2-Fluoro-4-hydroxy-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Fluoro-4-hydroxy-5-nitrobenzoic acid” is a chemical compound . It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .

Chemical Reactions Analysis

“this compound” is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Aplicaciones Científicas De Investigación

Building Block for Heterocyclic Synthesis

2-Fluoro-4-hydroxy-5-nitrobenzoic acid is valuable in the synthesis of heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. It has shown effectiveness in preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, which are significant in drug discovery (Křupková et al., 2013).

High-Performance Liquid Chromatography

This compound is used in high-performance liquid chromatography (HPLC) for amino acid analysis. The use of related compounds like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole in HPLC provides sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Synthesis of Guanine-Mimetic Library

In the field of molecular biology, this compound has been used in the synthesis of guanine-mimetic libraries. Such applications are crucial in understanding genetic materials and developing new therapeutic approaches (Miller & Mitchison, 2004).

Sulfhydryl Group Analysis

This compound derivatives have been synthesized for determining sulfhydryl groups, which is a fundamental biochemical process. The compound 5,5′-dithiobis(2-nitrobenzoic acid) is useful for studying sulfhydryl groups in biological materials (Ellman, 1959).

Macrocycles Synthesis

The compound plays a role in the efficient assembly of macrocycles. For example, the synthesis of 14-membered macrocycles using 3-fluoro-4-nitrobenzoic acid demonstrates its utility in creating complex molecular structures (Kiselyov et al., 1999).

Anticonvulsant Activity Studies

Studies involving Zn(II) and Co(II) complexes of related compounds like 3-nitro-4-hydroxybenzoic acid have been conducted to explore their anticonvulsant activities. Such studies contribute to the development of new anticonvulsant drugs (D'angelo et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution (S_NAr). In this process, the fluorine in 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is substituted with the OH of various 2-aminophenols . This reaction is facilitated by the electron-withdrawing nitro group, which activates the benzene ring towards nucleophilic attack .

Biochemical Pathways

The compound’s ability to undergo s_nar reactions suggests it could potentially influence pathways involving aromatic compounds .

Result of Action

The result of the compound’s action is the formation of new compounds through the S_NAr reaction. For instance, it can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . The exact molecular and cellular effects would depend on the specific targets and pathways involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the S_NAr reaction can be affected by the pH of the environment, the temperature, and the presence of other reactive species . Additionally, safety data suggests that the compound should be handled carefully to avoid generating dust, indicating that its stability could be affected by physical manipulation .

Propiedades

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYOJWIYWUTYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2933838.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]acetamide](/img/structure/B2933839.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2933852.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)